molecular formula C15H17NO3S B5641432 N-(4-hydroxy-3-isopropylphenyl)benzenesulfonamide

N-(4-hydroxy-3-isopropylphenyl)benzenesulfonamide

Cat. No. B5641432
M. Wt: 291.4 g/mol
InChI Key: VWQPGKKBPXZADI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves a range of chemical reactions and methodologies. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involve detailed structure-activity relationship analysis and biochemical characterization (Röver et al., 1997). Another example includes the designing, synthesis, and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, where compounds were synthesized and their chemical structures confirmed by NMR and HRMS spectra (Gul et al., 2016).

Molecular Structure Analysis

X-ray single crystal diffraction is commonly used to determine the molecular and electronic structure of benzenesulfonamide derivatives. For example, the molecular-electronic structure and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their molecular crystals organized by hydrogen bonds (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo a variety of chemical reactions, leading to a wide range of biological and chemical properties. For instance, N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide shows excellent yields and high purity through a one-pot synthesis under base conditions, revealing its structure through NMR, FT-IR, and UV-Vis spectroscopy (Kobkeatthawin et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, crystal structure, and melting points, are crucial for understanding their behavior in various environments and applications. For example, the synthesis, crystal, and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their organized molecular crystals and framework by means of hydrogen bonds (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as reactivity, stability, and interaction with biological molecules, are central to their utility in medicinal chemistry and other fields. The theoretical and experimental investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide highlighted its structural and spectroscopic properties, including NBO, NLO, and NPA analysis, providing a comprehensive understanding of its chemical behavior (Ceylan et al., 2015).

properties

IUPAC Name

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11(2)14-10-12(8-9-15(14)17)16-20(18,19)13-6-4-3-5-7-13/h3-11,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQPGKKBPXZADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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